molecular formula C27H53NO5 B13368085 8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid

8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid

Katalognummer: B13368085
Molekulargewicht: 471.7 g/mol
InChI-Schlüssel: UEDWDABYRNGIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid is a synthetic compound known for its role as an ionizable cationic lipid. This compound is used in various scientific and industrial applications, particularly in the formation of lipid nanoparticles for drug delivery systems .

Vorbereitungsmethoden

The synthesis of 8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid involves multiple stepsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These reactors maintain precise control over reaction conditions such as temperature, pressure, and pH to optimize the production process. The final product is purified through techniques like distillation and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid involves its ability to form lipid nanoparticles. These nanoparticles encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of the encapsulated agents through endocytosis. Molecular targets and pathways involved include the endosomal-lysosomal pathway and various membrane receptors .

Vergleich Mit ähnlichen Verbindungen

8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid is unique due to its specific structure, which imparts distinct physicochemical properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific properties, which influence their performance in various applications.

Eigenschaften

Molekularformel

C27H53NO5

Molekulargewicht

471.7 g/mol

IUPAC-Name

8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]octanoic acid

InChI

InChI=1S/C27H53NO5/c1-2-3-4-5-6-13-18-25-33-27(32)20-15-10-8-12-17-22-28(23-24-29)21-16-11-7-9-14-19-26(30)31/h29H,2-25H2,1H3,(H,30,31)

InChI-Schlüssel

UEDWDABYRNGIDC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.